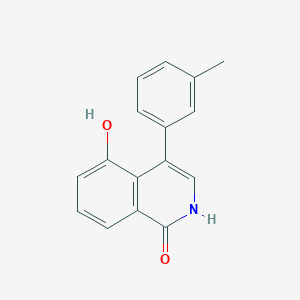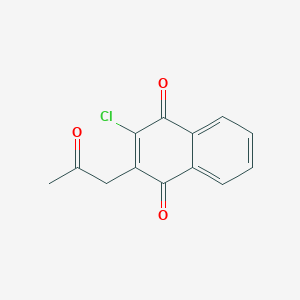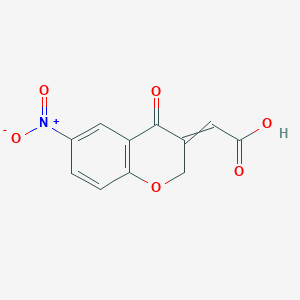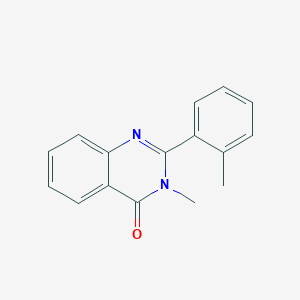
5-Hydroxy-4-(m-tolyl)isoquinolin-1(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Hydroxy-4-(m-tolyl)isoquinolin-1(2H)-one: is a chemical compound belonging to the isoquinolinone family. Isoquinolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-4-(m-tolyl)isoquinolin-1(2H)-one typically involves multi-step organic reactions. A common approach might include:
Starting Materials: Benzaldehyde derivatives and amines.
Reaction Steps:
Reaction Conditions: These reactions often require specific catalysts, solvents, and temperature control to achieve high yields and purity.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for cost-effectiveness and efficiency. This might involve continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
5-Hydroxy-4-(m-tolyl)isoquinolin-1(2H)-one: can undergo various chemical reactions, including:
Oxidation: Conversion to quinones or other oxidized derivatives.
Reduction: Reduction of the isoquinolinone ring or the hydroxyl group.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenation with bromine or chlorination with chlorine gas.
Major Products
The major products depend on the specific reactions and conditions used. For example, oxidation might yield quinones, while substitution could introduce various functional groups onto the aromatic ring.
Aplicaciones Científicas De Investigación
5-Hydroxy-4-(m-tolyl)isoquinolin-1(2H)-one:
Chemistry: As a building block for more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Potential therapeutic applications, including anti-inflammatory, anti-cancer, or antimicrobial properties.
Industry: Used in the synthesis of dyes, pigments, or other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 5-Hydroxy-4-(m-tolyl)isoquinolin-1(2H)-one would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved could include inhibition of specific enzymes or activation of signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
Isoquinolin-1(2H)-one: The parent compound without the hydroxyl and m-tolyl groups.
4-Phenylisoquinolin-1(2H)-one: Similar structure with a phenyl group instead of m-tolyl.
5-Hydroxyisoquinolin-1(2H)-one: Similar structure without the m-tolyl group.
Uniqueness
5-Hydroxy-4-(m-tolyl)isoquinolin-1(2H)-one: is unique due to the presence of both the hydroxyl group at the 5-position and the m-tolyl group at the 4-position. These functional groups can significantly influence its chemical reactivity and biological activity, making it distinct from other isoquinolinone derivatives.
Propiedades
Número CAS |
656234-19-4 |
|---|---|
Fórmula molecular |
C16H13NO2 |
Peso molecular |
251.28 g/mol |
Nombre IUPAC |
5-hydroxy-4-(3-methylphenyl)-2H-isoquinolin-1-one |
InChI |
InChI=1S/C16H13NO2/c1-10-4-2-5-11(8-10)13-9-17-16(19)12-6-3-7-14(18)15(12)13/h2-9,18H,1H3,(H,17,19) |
Clave InChI |
JMEPOHJLVYEQIG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)C2=CNC(=O)C3=C2C(=CC=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![4,6-Dichloro-1-cyclopentyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11861473.png)
![6-Methoxy-7-[(propan-2-yl)oxy]quinazoline-2,4(1H,3H)-dione](/img/structure/B11861476.png)







